

# AT-9010 Tetrasodium: A Technical Guide to a Dual-Action Antiviral Nucleotide Analog

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AT-9010 tetrasodium** is the active triphosphate metabolite of the investigational oral antiviral prodrug AT-527. It has garnered significant interest within the scientific community for its potent inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to **AT-9010 tetrasodium**. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

# **Core Molecular and Physicochemical Properties**

**AT-9010 tetrasodium** is a modified guanosine nucleotide analog. Its fundamental properties are summarized in the table below.



| Property            | Value                                     | Citation(s) |  |
|---------------------|-------------------------------------------|-------------|--|
| Molecular Formula   | C11H13FN5Na4O13P3                         | [1][2][3]   |  |
| Molecular Weight    | 527.13 g/mol [1][2][3]                    |             |  |
| CAS Number          | 1621884-18-1                              | [1]         |  |
| Physical Appearance | White to off-white solid                  |             |  |
| Solubility          | Soluble in water (100 mg/mL)              | [3]         |  |
| Storage Conditions  | -20°C to -80°C, protected from light, dry | [1][3]      |  |

# Mechanism of Action: Dual Inhibition of SARS-CoV-2 Polymerase

AT-9010 exhibits a novel dual mechanism of action, targeting two essential enzymatic activities of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual inhibition provides a potential advantage in overcoming viral resistance.

## Inhibition of the RdRp Catalytic Site

As a nucleoside triphosphate analog, AT-9010 acts as a competitive inhibitor of the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by the RdRp active site. Following its incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of AT-9010 cause immediate chain termination of RNA synthesis. This is due to steric hindrance that prevents the correct alignment of the incoming nucleoside triphosphate, thereby halting viral replication.

#### **Inhibition of the NiRAN Domain**

In addition to its action at the RdRp catalytic site, AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN domain is essential for viral replication, and AT-9010 has been shown to inhibit its nucleotidyltransferase activity. This inhibition occurs as AT-9010 outcompetes native nucleotides for binding within the NiRAN active site. This secondary mechanism of action further disrupts the viral replication machinery.



# **Metabolic Activation Pathway**

AT-9010 is the pharmacologically active form of the orally administered prodrug AT-527. As a triphosphate, AT-9010 itself cannot readily cross cell membranes. The prodrug AT-527 is designed to be metabolized intracellularly to generate AT-9010. The putative metabolic activation pathway involves a series of enzymatic steps.



Click to download full resolution via product page

Caption: Metabolic activation of the prodrug AT-527 to the active triphosphate AT-9010.

# **Experimental Protocols**

While detailed, proprietary protocols are not publicly available, this section outlines the general methodologies employed in the preclinical evaluation of AT-9010 and its parent compounds.

# **In Vitro Antiviral Activity Assays**

Objective: To determine the potency of the parent compound (e.g., AT-511) in inhibiting SARS-CoV-2 replication in cell culture.

General Procedure (Cytopathic Effect Inhibition Assay):

- Cell Seeding: Vero E6 cells, a commonly used cell line susceptible to SARS-CoV-2 infection, are seeded in 96-well plates and incubated to form a monolayer.
- Compound Preparation: A serial dilution of the test compound (e.g., AT-511) is prepared in cell culture medium.
- Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.



- Treatment: Immediately following infection, the diluted test compound is added to the respective wells.
- Incubation: The plates are incubated for a period of 2-4 days to allow for viral replication and the development of cytopathic effects (CPE).
- CPE Assessment: The extent of CPE in each well is observed and can be quantified using methods such as crystal violet staining, which stains viable cells.
- Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC₅₀) is calculated.

General Procedure (Plaque Reduction Assay):

- Cell Seeding and Infection: As described above.
- Treatment and Overlay: After infection, the virus-containing medium is removed, and the
  cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose)
  containing various concentrations of the test compound. This overlay restricts the spread of
  the virus to adjacent cells, leading to the formation of localized lesions called plaques.
- Incubation: Plates are incubated for several days to allow for plaque formation.
- Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (PRNT<sub>50</sub>) is determined.

### **Quantification of Intracellular AT-9010 Levels**

Objective: To measure the concentration of the active metabolite AT-9010 within cells following treatment with the prodrug.

General Procedure (LC-MS/MS):

• Cell Culture and Treatment: A suitable cell line (e.g., human airway epithelial cells) is cultured and treated with the prodrug (e.g., AT-511) for a specified duration.



- Cell Lysis and Extraction: The cells are harvested and lysed to release the intracellular contents. A liquid-liquid or solid-phase extraction is performed to isolate the nucleotides, including AT-9010, from other cellular components.
- LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
   A suitable column (e.g., a reverse-phase C18 column) is used to separate AT-9010 from other molecules in the mixture based on its physicochemical properties.
- MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and fragment the parent ion of AT-9010 and then detect specific fragment ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantification.
- Quantification: The amount of AT-9010 in the sample is determined by comparing its signal to that of a standard curve generated with known concentrations of a pure AT-9010 standard.

# **Logical Workflow for Antiviral Drug Evaluation**

The evaluation of a nucleotide analog prodrug like AT-527 follows a logical progression from in vitro characterization to more complex biological systems.





Click to download full resolution via product page

Caption: A logical workflow for the preclinical evaluation of an antiviral prodrug.

# **Summary of Preclinical Data**

The following table summarizes key preclinical findings for AT-9010 and its parent compound, AT-511.



| Parameter                                    | Cell Line/System                                    | Value/Observation                                                                    | Citation(s) |
|----------------------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------|-------------|
| EC <sub>90</sub> of AT-511 vs.<br>SARS-CoV-2 | Normal Human Airway<br>Epithelial Cells             | 0.47 μΜ                                                                              |             |
| AT-9010 Formation<br>(from 10 μM AT-511)     | Normal Human<br>Bronchial Epithelial<br>Cells       | 698 ± 15 μM                                                                          |             |
| AT-9010 Formation<br>(from 10 μM AT-511)     | Normal Human Nasal<br>Epithelial Cells              | 236 ± 14 μM                                                                          |             |
| Half-life of AT-9010                         | Normal Human<br>Bronchial/Nasal<br>Epithelial Cells | At least 38 hours                                                                    | _           |
| Mechanism of Action                          | SARS-CoV-2<br>Polymerase (nsp12)                    | Dual inhibition of RdRp catalytic site (chain termination) and NiRAN domain activity | _           |

#### Conclusion

AT-9010 tetrasodium represents a promising antiviral agent with a well-defined, dual mechanism of action against SARS-CoV-2. Its generation from an orally bioavailable prodrug, AT-527, and its potent inhibition of two key viral enzymatic functions make it a compelling candidate for further development. The information provided in this technical guide serves as a foundational resource for researchers working to advance our understanding and application of novel antiviral strategies. Further investigation into its activity against emerging viral variants and its clinical efficacy is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT-9010 Tetrasodium: A Technical Guide to a Dual-Action Antiviral Nucleotide Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15074142#at-9010-tetrasodium-molecular-weightand-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com